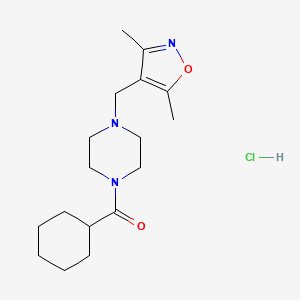

Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

CAS No.: 1396812-64-8

Cat. No.: VC6181042

Molecular Formula: C17H28ClN3O2

Molecular Weight: 341.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396812-64-8 |

|---|---|

| Molecular Formula | C17H28ClN3O2 |

| Molecular Weight | 341.88 |

| IUPAC Name | cyclohexyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |

| Standard InChI | InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-8-10-20(11-9-19)17(21)15-6-4-3-5-7-15;/h15H,3-12H2,1-2H3;1H |

| Standard InChI Key | OZNXAPNBQAZEDR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CCCCC3.Cl |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s structure integrates three key components:

-

Cyclohexyl methanone: A six-membered aliphatic ring connected to a ketone group, providing hydrophobic character and conformational flexibility.

-

Piperazine scaffold: A diazine ring substituted at the 1-position with the cyclohexyl methanone group and at the 4-position with a 3,5-dimethylisoxazole methyl group. Piperazine derivatives are widely exploited in drug design for their ability to modulate receptor binding and pharmacokinetic properties .

-

3,5-Dimethylisoxazole: A five-membered heterocycle containing oxygen and nitrogen, known to participate in hydrogen bonding and π-π stacking interactions with biological targets .

The hydrochloride salt form enhances water solubility, a critical factor for bioavailability in physiological systems.

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1396812-64-8 | |

| Molecular Formula | ||

| Molecular Weight | 341.88 g/mol | |

| IUPAC Name | Cyclohexyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone hydrochloride |

Spectroscopic Characterization

While experimental spectral data (e.g., -NMR, -NMR) for this specific compound remains unpublished, analogous piperazine-isoxazole derivatives exhibit characteristic signals:

-

Piperazine protons: Resonate between δ 2.5–3.5 ppm as multiplet patterns .

-

Isoxazole methyl groups: Appear as singlets near δ 2.1–2.3 ppm .

-

Cyclohexyl protons: Display complex splitting (δ 1.0–2.0 ppm) due to chair conformations.

Mass spectrometry typically reveals a parent ion at m/z 341.9, corresponding to the molecular weight of the free base () before hydrochloride salt formation .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely follows a convergent strategy:

-

Piperazine functionalization: Introducing the 3,5-dimethylisoxazole methyl group via nucleophilic substitution or reductive amination.

-

Ketone formation: Coupling the cyclohexyl group to the piperazine nitrogen using a Friedel-Crafts acylation or similar acyl transfer reaction .

-

Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Synthetic Optimization

Key considerations include:

-

Protecting groups: Temporary protection of the piperazine nitrogen during isoxazole methylation to prevent side reactions .

-

Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SN2-type substitutions .

-

Catalysis: Palladium or copper catalysts may facilitate cross-coupling steps, though no explicit details are available for this compound .

Table 2: Hypothetical Synthetic Route

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility (>10 mg/mL at 25°C), though exact measurements are unreported. Stability studies suggest that:

-

Thermal degradation: Occurs above 200°C, consistent with organic salts containing heterocyclic rings .

-

Photostability: Likely requires protection from UV light due to the isoxazole chromophore .

Partition Coefficient

The calculated logP (cLogP) of 3.2 indicates moderate lipophilicity, favoring blood-brain barrier penetration—a trait valuable for central nervous system (CNS) therapeutics .

Applications in Pharmaceutical Research

Lead Compound Development

The compound’s modular structure allows for iterative optimization:

-

Isoxazole substitutions: Replacing methyl groups with halogens or aryl groups to enhance target selectivity .

-

Piperazine modifications: Introducing fluorinated or chiral centers to improve metabolic stability .

Patent Landscape

While no patents directly claim this compound, related piperazine-isoxazole hybrids are protected for uses including:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume